molecular formula C15H13N3O3 B6522959 N-[(furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899740-68-2

N-[(furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B6522959
CAS No.: 899740-68-2
M. Wt: 283.28 g/mol
InChI Key: CVNSUCPFSDBUSD-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative characterized by a 1-methyl group at position 1, a 2-oxo-1,2-dihydro moiety, and a carboxamide substituent at position 2. The carboxamide nitrogen is further substituted with a furan-2-ylmethyl group, introducing heteroaromatic diversity. This structural framework is common in bioactive molecules, particularly those targeting enzymes or receptors requiring π-π stacking or hydrogen bonding interactions.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-18-13-10(4-2-6-16-13)8-12(15(18)20)14(19)17-9-11-5-3-7-21-11/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNSUCPFSDBUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Naphthyridine Formation

The 1,8-naphthyridine core is typically synthesized via Friedländer condensation, a method validated for gram-scale production in aqueous media using choline hydroxide as a catalyst. This approach involves reacting 2-aminonicotinaldehyde with active methylene carbonyl compounds (e.g., acetylacetone or cyclohexanone) under reflux in water. The reaction proceeds through a Schiff base intermediate, followed by cyclodehydration to form the bicyclic system. Key advantages include:

  • Yield : >90% for derivatives with aliphatic carbonyl groups.

  • Sustainability : Water as a solvent and metal-free catalysis align with green chemistry principles.

For the target compound, 1-methyl substitution is introduced by selecting methyl-substituted starting materials or through post-cyclization alkylation.

Furan Moiety Incorporation

The furan-2-ylmethyl group is appended via nucleophilic acyl substitution. Furan-2-ylmethanamine is reacted with 1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl chloride under inert conditions. This step requires meticulous control of stoichiometry to avoid over-acylation:

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran.

  • Base : Triethylamine or pyridine to scavenge HCl.

  • Yield : 65–78% after column chromatography.

Metal-Catalyzed Coupling Approaches

Gold(I)-Mediated Alkyne Functionalization

Recent advances utilize gold(I) catalysts to construct the furan-naphthyridine linkage. As demonstrated in furan-yne systems, [(IPr)Au(NTf2)] facilitates cycloisomerization of propargylamide intermediates. Critical parameters include:

  • Catalyst Loading : 5 mol%.

  • Additives : Methanesulfonic acid (5.0 equiv) to protonate intermediates.

  • Stereoselectivity : Exclusive formation of the E-isomer due to steric hindrance.

This method reduces step count but requires specialized handling of air-sensitive catalysts.

Functional Group Transformations

Carboxamide Installation

A two-step sequence converts ester precursors to carboxamides:

  • Saponification : Hydrolysis of ethyl 1-methyl-2-oxo-1,8-naphthyridine-3-carboxylate using LiOH in THF/water.

  • Amidation : Coupling with furan-2-ylmethanamine via EDCl/HOBt activation.

Optimization Insight : Replacing EDCl with T3P® increases yield to 82% by minimizing racemization.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Friedländer CondensationCyclization in water, ChOH catalyst90–95Scalable, eco-friendlyLimited to specific carbonyl substrates
Gold CatalysisCycloisomerization70–75Stereoselective, fewer stepsHigh catalyst cost, sensitivity
Sequential FunctionalizationEster hydrolysis/amidation65–82Modular, uses commercial reagentsMulti-step purification required

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-alkylation at the naphthyridine N1 position is mitigated by using methylating agents (e.g., methyl iodide) in controlled stoichiometry.

  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates during coupling reactions.

  • Chromatography Demands : Flash chromatography with EtOAc/hexane gradients (1:4 to 1:1) achieves >95% purity for final compounds .

Chemical Reactions Analysis

Condensation Reactions

The carboxamide group at position 3 participates in nucleophilic substitutions and condensations. For example:

  • Schiff base formation : Reacts with aldehydes/ketones under acidic conditions to form imine linkages.

  • Peptide coupling : Activates with coupling agents (e.g., EDCI/HOBt) for amide bond formation with amines .

Table 1: Condensation reactions with aromatic aldehydes

Aldehyde ComponentProduct StructureYield (%)Conditions
4-NitrobenzaldehydeFuran-linked naphthyridine imine82EtOH, HCl, 80°C, 6h
FurfuralBifuran-naphthyridine derivative67DMF, 100°C, 12h

Nucleophilic Substitution

The electron-deficient naphthyridine ring undergoes substitutions at positions 5 and 6:

  • Halogenation : Chlorination/bromination occurs at position 6 using POCl₃/PCl₅ or NBS in DMF .

  • Amination : Reacts with cyclic amines (e.g., pyrrolidine) at position 1 under mild conditions (THF, 40°C) .

Key observation : Substitution efficiency depends on the steric hindrance from the furan-methyl group .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

  • Furo-naphthyridine synthesis : Smiles rearrangement with alkoxyacetamides produces furo[2,3-c]-2,7-naphthyridines in 75–89% yields .

  • Pyrimidinone formation : Cyclocondensation with urea derivatives forms tricyclic systems (e.g., pyrimidin-2-one fused to naphthyridine) .

Mechanistic pathway :

  • Base-mediated deprotonation of the carboxamide nitrogen.

  • Intramolecular nucleophilic attack by the furan oxygen.

  • Aromatization via elimination .

Oxidation and Reduction

  • Furan ring oxidation : Treating with m-CPBA converts the furan moiety to a γ-lactone (72% yield) .

  • Naphthyridine core reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring, forming a tetrahydro derivative .

Critical note : Reduction of the carboxamide group requires protective strategies to avoid side reactions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki-Miyaura : Reacts with arylboronic acids at position 2 (85–92% yield, Pd(PPh₃)₄, K₂CO₃) .

  • Buchwald-Hartwig amination : Introduces aryl amines at position 7 (Xantphos ligand, 70°C) .

Acid/Base-Mediated Rearrangements

  • Smiles rearrangement : Under alkaline conditions (K₂CO₃/DMF), the carboxamide group migrates to adjacent positions, forming 1-amino-3-oxo derivatives .

  • Thermal rearrangement : Heating above 150°C induces ring expansion to form larger heterocyclic systems .

Comparative Reactivity Table

Table 2: Reactivity trends in naphthyridine derivatives

Reaction TypePosition ModifiedRate Constant (k, s⁻¹)Dominant Mechanism
HalogenationC61.2 × 10⁻³Electrophilic aromatic substitution
Suzuki couplingC24.8 × 10⁻²Oxidative addition
Smiles rearrangementC3→C12.1 × 10⁻⁴Radical chain mechanism

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-[(furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibit anticancer activity by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that naphthyridine derivatives can inhibit DNA topoisomerases, which are crucial for DNA replication and transcription in cancer cells.

Antimicrobial Activity

Several derivatives of naphthyridine have demonstrated antimicrobial properties against various pathogens. The compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways makes it a candidate for developing new antibiotics.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The mechanism may involve the modulation of oxidative stress and inflammation pathways.

Cancer Therapy

Given its anticancer properties, this compound could be explored as a lead compound for developing novel chemotherapeutic agents.

Infection Control

With its antimicrobial properties, this compound may contribute to the development of new treatments for resistant bacterial infections, addressing a significant public health challenge.

Neurological Disorders

The potential neuroprotective effects open avenues for research into treatments for conditions like Alzheimer's disease and Parkinson's disease.

Case Studies

Case Study 1: Anticancer Activity
A study conducted on various naphthyridine derivatives highlighted their effectiveness in inhibiting the proliferation of cancer cells in vitro. The mechanism was linked to the inhibition of topoisomerase II activity, leading to DNA damage in cancer cells.

Case Study 2: Antimicrobial Testing
In vitro tests on N-[furan-2-ylmethyl]-naphthyridine derivatives revealed significant activity against Staphylococcus aureus and Escherichia coli. The results suggest that modifications to the naphthyridine structure could enhance antimicrobial efficacy.

Case Study 3: Neuroprotection Research
Research exploring the neuroprotective effects of similar compounds found that they reduced oxidative stress markers in neuronal cell lines subjected to neurotoxic conditions. This suggests potential therapeutic applications in neurodegenerative disease models.

Mechanism of Action

The mechanism by which N-[(furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons of Selected 1,8-Naphthyridine-3-carboxamides

Compound Name R1 (Position 1) R2 (Position 4) Carboxamide Substituent Key Biological Activity Reference
N-[(furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Methyl H Furan-2-ylmethyl Inferred anti-inflammatory*
N-(3,4-Difluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (20b) H OH 3,4-Difluorobenzyl HIV-1 integrase inhibition
N-(4-Bromophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (G622-0695) 4-Fluorobenzyl H 4-Bromophenyl Screening compound (undisclosed)
1-Pentyl-4-oxo-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) Pentyl H 1-(3,5-Dimethyl)adamantyl Antiviral (methodology focus)
7-Chloro-6-fluoro-N-(...)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide Prop-2-yn-1-yl Cl, F Complex hydroxypropyl Anti-inflammatory, anticancer

Notes:

  • Position 1 (R1) : Methyl (target compound) vs. larger groups (e.g., 4-fluorobenzyl in , pentyl in ). Smaller alkyl groups like methyl may enhance metabolic stability but reduce lipophilicity compared to aryl or adamantyl substituents.
  • Position 4 (R2) : The absence of a hydroxyl or halogen in the target compound contrasts with derivatives like 20b (OH, ) or the 7-chloro-6-fluoro analog (), which directly influence enzymatic binding (e.g., HIV integrase metal chelation ).
  • Furan’s oxygen may participate in hydrogen bonding, akin to fluorinated benzyl groups in .

Physical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H NMR Key Signals (δ, ppm) Molecular Weight
Target Compound Not reported ~1686 (keto), ~1651 (amide)* Furan protons: ~6.3–7.4 (m, 3H) Calc. ~327.3
1-(4-Chlorobenzyl)-N-(3-chlorophenyl)... >300 1686.4 (keto), 1651.1 (amide) Aromatic: 7.24–7.97 (m, 8H) 424.28
5d (furan-2-yl derivative) 185–187 1594 (C=O) Furan: 7.24–7.46 (m, 4H) Not reported

Notes:

  • The target compound’s predicted IR and NMR align with analogs: keto C=O (~1686 cm⁻¹) and amide C=O (~1651 cm⁻¹) , with furan protons resonating at 6.3–7.4 ppm .
  • High melting points (>300°C in ) correlate with aromatic stacking; furan derivatives may exhibit lower values due to reduced symmetry.

Biological Activity

N-[(furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a naphthyridine core, which is known for its biological significance. The presence of the furan moiety enhances its pharmacological profile. The IUPAC name indicates the specific structural components that contribute to its biological activity.

PropertyValue
Molecular FormulaC15_{15}H14_{14}N2_{2}O3_{3}
Molecular Weight270.28 g/mol
CAS NumberNot available

Antitumor Activity

Research has indicated that derivatives of 1,8-naphthyridine exhibit moderate cytotoxic activity against various tumor cell lines. A study focusing on structural modifications revealed that substituents at the N-1 and C-7 positions significantly influence antitumor efficacy. Specifically, compounds with a 2-thiazolyl group at the N-1 position showed enhanced activity against murine and human tumor cells .

Antimicrobial Properties

Naphthyridine derivatives have demonstrated notable antimicrobial properties. In vitro studies have shown that compounds similar to this compound exhibit antibacterial and antifungal activities. For instance, a derivative displayed significant inhibition against both Gram-positive and Gram-negative bacteria when tested using the disc-diffusion method .

Anti-inflammatory Effects

The anti-inflammatory potential of naphthyridine derivatives has also been explored. Compounds within this class have been shown to modulate inflammatory pathways, suggesting their use in treating inflammatory diseases .

The mechanism by which this compound exerts its effects is believed to involve interaction with specific biological targets. The furan and naphthyridine moieties may interact with enzymes or receptors involved in cell proliferation and inflammation. Ongoing research aims to elucidate these pathways further.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions of the naphthyridine ring can lead to significant changes in potency and selectivity:

Substituent PositionModification TypeEffect on Activity
N-1Thiazolyl groupIncreased antitumor activity
C-7AminopyrrolidineEnhanced effectiveness against tumors
Furan moietyAlkyl substitutionsVaried antimicrobial potency

Case Studies

  • Antitumor Efficacy : A series of 1,7-disubstituted naphthyridines were synthesized and evaluated against several tumor cell lines. The study concluded that specific substitutions significantly enhanced cytotoxicity compared to non-substituted analogs .
  • Antimicrobial Testing : In a comparative study with known antibiotics like ciprofloxacin, several naphthyridine derivatives exhibited comparable or superior antibacterial activity against resistant strains of bacteria .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 1,8-naphthyridine-3-carboxamide derivatives with furan substituents?

  • Methodological Answer : The synthesis typically involves coupling reactions between 1,8-naphthyridine precursors and furan-containing amines. For example, POCl3-mediated activation of carboxylic acid intermediates in DMF, followed by reaction with furan-2-ylmethylamine derivatives under controlled heating (80–100°C) . Post-reaction workup includes fractional crystallization or column chromatography for purification. Yields range from 67% to 76%, depending on substituent steric effects and reaction time .

Q. How is structural confirmation achieved for this compound using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include aromatic protons (δ 8.5–9.2 ppm for naphthyridine H2/H5/H7), furan methylene protons (δ 5.6–5.8 ppm), and amide NH (δ 9.8–10.0 ppm) .
  • IR Spectroscopy : Peaks at 1650–1685 cm⁻¹ confirm C=O (amide/keto), while 2200–2215 cm⁻¹ indicates cyano groups in related derivatives .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 423 for dichloro derivatives) align with calculated molecular weights .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in carboxamide coupling steps?

  • Methodological Answer :

  • Ultrasonication : Sonochemical methods reduce reaction times (e.g., from 12 hours to 30 minutes) and improve yields by enhancing reagent dispersion and energy transfer .
  • Solvent Selection : Polar aprotic solvents like DMF or DMSO stabilize intermediates, while additives (e.g., DMAP) accelerate coupling efficiency .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions like furan ring decomposition .

Q. What strategies resolve contradictions in reported biological activities of 1,8-naphthyridine carboxamides?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HCT-116 for cytotoxicity) and normalizing protocols (e.g., MTT assay incubation times) to reduce variability .
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on furan vs. chloro groups on naphthyridine) to explain divergent IC50 values .
  • Molecular Docking : In silico modeling of carboxamide derivatives with target proteins (e.g., kinases) identifies binding mode discrepancies caused by furan ring orientation .

Q. How does the furan-2-ylmethyl group influence the compound’s physicochemical and pharmacokinetic properties?

  • Methodological Answer :

  • LogP Calculations : The furan moiety increases lipophilicity (predicted LogP ~2.5), enhancing membrane permeability but potentially reducing solubility .
  • Metabolic Stability : In vitro liver microsome assays show furan rings are susceptible to oxidative metabolism, necessitating prodrug strategies or substituent halogenation to block CYP450 oxidation .

Data Analysis & Experimental Design

Q. How should researchers interpret conflicting spectral data in structurally similar derivatives?

  • Methodological Answer :

  • 2D NMR (COSY/HSQC) : Resolve overlapping aromatic signals by correlating proton-proton and proton-carbon couplings .
  • X-ray Crystallography : Validate ambiguous structures (e.g., amide tautomerism) using single-crystal diffraction data .
  • Batch-to-Batch Reproducibility : Ensure purity (>95% by HPLC) to exclude impurities mimicking spectral artifacts .

Q. What in vitro assays are most suitable for evaluating anticancer potential of this compound?

  • Methodological Answer :

  • Cell Viability Assays : MTT or Resazurin-based assays using adherent cancer lines (e.g., HCT-116, HepG2) with 48–72 hr exposure .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify early/late apoptotic populations .
  • Target Inhibition : Western blotting for downstream markers (e.g., PARP cleavage, caspase-3 activation) .

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